molecular formula C11H13N3 B2355776 N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline CAS No. 1006322-84-4

N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline

Cat. No.: B2355776
CAS No.: 1006322-84-4
M. Wt: 187.246
InChI Key: DEAJGUIHLOPJRC-UHFFFAOYSA-N
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Description

N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline is an organic compound that features a pyrazole ring substituted with a methyl group at the 1-position and an aniline moiety attached via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with aniline in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of 1-methyl-1H-pyrazole-4-carbaldehyde reacts with aniline to form an imine intermediate, which is subsequently reduced to the desired amine product using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can further modify the pyrazole ring or the aniline moiety.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the aniline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: N-oxide derivatives of the pyrazole ring.

    Reduction: Reduced forms of the pyrazole or aniline moieties.

    Substitution: Halogenated derivatives of the aniline ring.

Scientific Research Applications

N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity for target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-Methyl-1H-pyrazol-4-yl)methyl)cyclopropanamine
  • N-((1-Methyl-1H-pyrazol-4-yl)methyl)cyclopropanamine dihydrochloride
  • N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline

Uniqueness

N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Biological Activity

N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its ability to participate in various molecular interactions, such as hydrogen bonding and π-π stacking. These interactions are crucial for the compound's biological activity as they influence binding affinity to target proteins or enzymes.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound, revealing promising results against various bacterial strains. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity. For instance:

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that certain derivatives of this compound exhibit potent inhibitory effects on tumor growth and cell proliferation. For example, one derivative showed an IC50 value of 0.98 μM against cyclin-dependent kinase 2 (CDK2), indicating strong potential as an anticancer agent .

Case Studies

  • MCF-7 Cell Line : A derivative demonstrated high antiproliferative activity with an IC50 of 1.88 μM.
  • B16-F10 Cell Line : The same derivative exhibited an IC50 of 2.12 μM, showcasing its effectiveness against melanoma cells .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The pyrazole moiety enhances the compound's ability to form stable complexes with proteins involved in signaling pathways related to cancer progression and microbial resistance. The mechanism may involve inhibition of key enzymes or receptors critical for cell survival and proliferation .

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrazole derivatives regarding their biological activities:

Compound Activity Type IC50/MIC Values
N-((3-Diphenyl-1H-pyrazol-4-yl)methyl)anilineAntitumor0.98 μM
N-(1-Methylpyrazole) derivativesAntimicrobial0.0039 - 0.025 mg/mL
N-(1,3-Diphenylpyrazole) derivativesAntiviralVaries by derivative

This table highlights the diverse biological activities exhibited by pyrazole derivatives, emphasizing the unique position of this compound in medicinal chemistry .

Properties

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-14-9-10(8-13-14)7-12-11-5-3-2-4-6-11/h2-6,8-9,12H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAJGUIHLOPJRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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